
2-(Pyridin-4-yl)-1,8-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyridin-4-yl)-1,8-naphthyridine is a heterocyclic compound that features a pyridine ring fused to a naphthyridine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)-1,8-naphthyridine typically involves the condensation of appropriate pyridine and naphthyridine precursors. One common method involves the reaction of 4-bromopyridine with 1,8-naphthyridine in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction is carried out in an inert atmosphere, typically using a solvent such as dimethylformamide (DMF) or toluene, and requires a base like potassium carbonate to facilitate the coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(Pyridin-4-yl)-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-N-oxide derivatives, while reduction could produce partially or fully reduced naphthyridine compounds.
科学的研究の応用
2-(Pyridin-4-yl)-1,8-naphthyridine has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 2-(Pyridin-4-yl)-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to metal ions, forming coordination complexes that can modulate the activity of metalloenzymes. Additionally, its planar structure allows it to intercalate into DNA, potentially affecting gene expression and cellular processes .
類似化合物との比較
Similar Compounds
- 2-(Pyridin-2-yl)-1,8-naphthyridine
- 2-(Pyridin-3-yl)-1,8-naphthyridine
- 2-(Pyridin-4-yl)-quinoline
Uniqueness
2-(Pyridin-4-yl)-1,8-naphthyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of metal complexes with tailored properties and in the development of novel therapeutic agents .
特性
CAS番号 |
108959-16-6 |
|---|---|
分子式 |
C13H9N3 |
分子量 |
207.23 g/mol |
IUPAC名 |
2-pyridin-4-yl-1,8-naphthyridine |
InChI |
InChI=1S/C13H9N3/c1-2-11-3-4-12(16-13(11)15-7-1)10-5-8-14-9-6-10/h1-9H |
InChIキー |
RYOZBAPFIMZFQA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(N=C1)N=C(C=C2)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


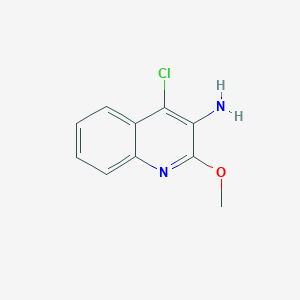
![5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane](/img/structure/B11895962.png)
![Ethanone, 1-phenyl-2-[(trimethylsilyl)oxy]-](/img/structure/B11895970.png)

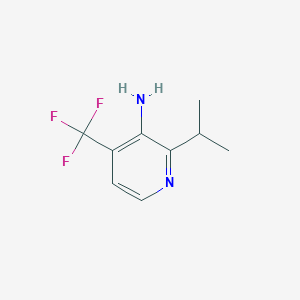
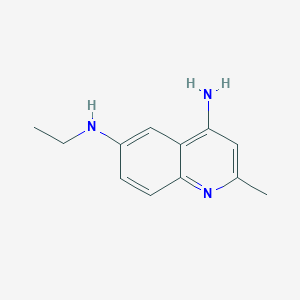

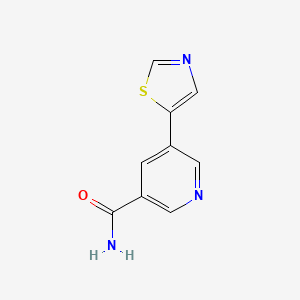

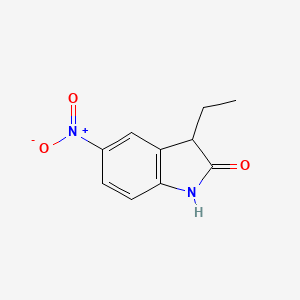
![1-Ethyl-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11896023.png)
![1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B11896029.png)

![1-[3-(Trimethoxysilyl)propyl]aziridine](/img/structure/B11896041.png)
